molecular formula C24H27FN6O4 B607186 Dovitinib dilactic acid CAS No. 852433-84-2

Dovitinib dilactic acid

Cat. No. B607186
CAS RN: 852433-84-2
M. Wt: 482.52
InChI Key: ZRHDKBOBHHFLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dovitinib dilactic acid is a small-molecule multitargeted receptor tyrosine kinase inhibitor . It inhibits Ba/F3 cells transformed to IL3 independence by ZNF198-FGFR1 or BCR-FGFR1 with IC50 values of 150 nM and 90 nM, respectively . It was first designed and synthesized as a multi-targeted kinase inhibitor .


Molecular Structure Analysis

The molecular formula of Dovitinib dilactic acid is C27H33FN6O7 . The exact mass is 572.23947558 g/mol . The structure includes a benzimidazole and quinolone moiety .


Physical And Chemical Properties Analysis

The molecular weight of Dovitinib dilactic acid is 572.6 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 12 . The rotatable bond count is 4 . The topological polar surface area is 205 Ų .

Scientific Research Applications

Dovitinib Dilactic Acid: A Comprehensive Analysis of Scientific Research Applications

Inhibition of Tyrosine Kinase Activity: Dovitinib dilactic acid exhibits potent inhibitory activity against tyrosine kinases involved in tumor growth and angiogenesis. By targeting these enzymes, it interferes with crucial signaling pathways that are essential for cancer cell survival and proliferation .

Breast Cancer Treatment: As a potent FGFR inhibitor, Dovitinib has shown antitumor activity in patients with FGFR pathway–amplified breast cancer, offering a potential therapeutic option for heavily pretreated patients .

Glioblastoma Therapy: In a phase II study, Dovitinib was evaluated for its efficacy in treating recurrent glioblastoma, both in patients naïve to anti-angiogenic treatments and those who had progressed on prior therapies .

Kinase Inhibitor Solubility Enhancement: Research has explored the formation of Dovitinib salts using various carboxylic acid derivatives to enhance its solubility in aqueous media, which is crucial for its bioavailability and therapeutic effectiveness .

These are some of the unique applications of Dovitinib dilactic acid in scientific research. Each application leverages its ability to interfere with specific molecular pathways, demonstrating its versatility as a therapeutic agent in oncology and beyond.

Aqueous solubility of kinase inhibitors Phase II, randomized, placebo-controlled study of dovitinib in breast cancer Phase II study of Dovitinib in recurrent glioblastoma

Safety and Hazards

Users should wash thoroughly after handling Dovitinib dilactic acid. They should avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation. Prolonged or repeated exposure should be avoided .

properties

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLPVQZYQCGXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dovitinib dilactic acid

Q & A

Q1: What are the primary molecular targets of Dovitinib Dilactic Acid and how does its action affect downstream signaling pathways in cancer cells?

A1: Dovitinib Dilactic Acid primarily targets Tropomyosin receptor kinases (TRKs) [, ]. In TRK fusion-positive colon cancer cells, Dovitinib Dilactic Acid inhibits the activity of these kinases. This inhibition leads to the downregulation of the NFκB signaling pathway, evident through reduced phosphorylation of NFκB and COX-2 []. Simultaneously, Dovitinib Dilactic Acid promotes the upregulation of the antioxidant NRF2 signaling pathway, as observed by increased expression of NRF2 and GCLC genes []. This dual action suggests that Dovitinib Dilactic Acid exerts its anticancer effects by suppressing pro-inflammatory and survival signals mediated by NFκB while enhancing the cellular defense mechanisms against oxidative stress through NRF2 activation.

Q2: What is the evidence that Dovitinib Dilactic Acid demonstrates anti-tumor activity in preclinical models?

A2: Research indicates that Dovitinib Dilactic Acid exhibits anti-tumor effects in a preclinical model of breast cancer bone metastasis []. While the specific details of the study are not provided in the abstract, the research suggests that Dovitinib Dilactic Acid effectively reduces both tumor growth and tumor-induced bone changes in this model []. This finding highlights its potential as a therapeutic agent for breast cancer, particularly in the context of bone metastasis.

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